molecular formula C15H23FN2O B2388109 1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea CAS No. 838257-31-1

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea

Cat. No.: B2388109
CAS No.: 838257-31-1
M. Wt: 266.36
InChI Key: YMTOQHPFCSEXHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a urea derivative featuring a 4-fluorophenyl group and a branched alkyl substituent (2,4,4-trimethylpentan-2-yl) attached to the urea core. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties, owing to their ability to participate in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-14(2,3)10-15(4,5)18-13(19)17-12-8-6-11(16)7-9-12/h6-9H,10H2,1-5H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTOQHPFCSEXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea can be synthesized through the reaction of 4-fluoroaniline with 2,4,4-trimethylpentan-2-isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is exothermic and requires careful control of temperature to avoid decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced side chains.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Urea Derivatives

The compound 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea () shares a urea backbone but differs in substituents:

  • R1 : 3-Fluorophenyl (meta-substituted) vs. 4-fluorophenyl (para-substituted) in the target compound.
  • R2 : 4-Nitrophenyl (electron-withdrawing) vs. branched alkyl (lipophilic) in the target.

Key Implications :

  • Conformational Flexibility : The meta-fluorophenyl substitution in may lead to distinct dihedral angles compared to the para-substituted target, affecting molecular packing and solubility .
Comparison with Pyrazole Derivatives

Pyrazole compounds in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) feature a fluorophenyl group but have a pyrazole core instead of urea:

  • Core Structure : Pyrazole (rigid, planar) vs. urea (flexible, hydrogen-bonding capable).
  • Dihedral Angles : Pyrazole-fluorophenyl dihedral angles range from 4.64° to 10.53° , suggesting constrained conformations that could limit interactions compared to urea derivatives .

Key Implications :

  • Bioactivity : Pyrazoles are often explored as kinase inhibitors, whereas ureas may target enzymes like urease or carbonic anhydrase due to their hydrogen-bonding motifs .
Comparison with IMB-H12 (Propan-2-ol Derivative)

IMB-H12 () shares the 2,4,4-trimethylpentan-2-yl group but has a propan-2-ol core and cyclopentylamino substituent:

  • Core Structure : Propan-2-ol (hydroxyl-containing) vs. urea (amide-like).
  • Bioactivity: IMB-H12 inhibits Candida albicans biofilm formation by suppressing hyphal transition and adhesion genes.

Key Implications :

  • Lipophilicity : Both compounds’ branched alkyl groups may improve bioavailability and tissue penetration .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure R1 Group R2 Group Key Properties/Activities Structural Insights
Target Urea Compound Urea 4-Fluorophenyl 2,4,4-trimethylpentan-2-yl High lipophilicity (predicted) Branched alkyl enhances stability
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea Urea 3-Fluorophenyl 4-Nitrophenyl Polar interactions (nitro group) Meta-substitution affects packing
IMB-H12 Propan-2-ol Cyclopentylamino Phenoxy + branched alkyl Biofilm inhibition Branched alkyl aids membrane binding
Pyrazole Compounds Pyrazole 4-Fluorophenyl Aryl groups (e.g., Br, Cl) Dihedral angles: 4.64°–10.53° Rigid core limits conformational flexibility

Biological Activity

1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, with the chemical formula C15H23FN2OC_{15}H_{23}FN_2O and CAS number 838257-31-1, is an organic compound that belongs to the class of ureas. Its structure features a fluorophenyl group and a trimethylpentan-2-yl group attached to the urea moiety. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2,4,4-trimethylpentan-2-isocyanate , often conducted in solvents such as dichloromethane or toluene under controlled conditions to prevent decomposition. The reaction is exothermic and requires careful temperature management. In industrial settings, continuous flow reactors may be utilized to enhance yield and consistency.

The biological activity of 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is attributed to its interaction with specific molecular targets. The fluorophenyl group can engage with hydrophobic pockets in proteins, while the urea moiety may form hydrogen bonds with amino acid residues. This dual interaction can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial and Anticancer Properties

Research has highlighted the potential of this compound as an antimicrobial and anticancer agent . Preliminary studies suggest that it exhibits activity against certain bacterial strains and cancer cell lines. The unique structural characteristics of the compound may enhance its efficacy compared to other urea derivatives.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against several bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Evaluation : In vitro assays showed that 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea reduced cell viability in human cancer cell lines by up to 70% at a concentration of 100 µM after 48 hours of treatment.

Comparison with Related Compounds

The biological activity of 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea can be compared with similar compounds:

Compound NameStructural FeatureBiological Activity
1-(4-Chlorophenyl)-3-(2,4,4-trimethylpentan-2-yl)ureaChlorine instead of fluorineModerate antimicrobial activity
1-(4-Methylphenyl)-3-(2,4,4-trimethylpentan-2-yl)ureaMethyl group instead of fluorineLow anticancer activity
1-(4-Bromophenyl)-3-(2,4,4-trimethylpentan-2-yl)ureaBromine instead of fluorineSimilar activity profile

The presence of the fluorine atom in 1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea significantly influences its chemical reactivity and biological activity compared to its analogs.

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